molecular formula C7H5BrClN3 B13574304 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2803863-20-7

3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B13574304
CAS No.: 2803863-20-7
M. Wt: 246.49 g/mol
InChI Key: ZAZDHRRACXYDHH-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromo-5-chloropyrazole with 2-bromo-3-chloropropene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.

Properties

2803863-20-7

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-5(8)6-7(9)10-2-3-12(6)11-4/h2-3H,1H3

InChI Key

ZAZDHRRACXYDHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1Br)Cl

Origin of Product

United States

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